molecular formula C13H10BrFO B1301884 3-(2-Fluorophenoxy)benzyl Bromide CAS No. 242812-04-0

3-(2-Fluorophenoxy)benzyl Bromide

Cat. No. B1301884
M. Wt: 281.12 g/mol
InChI Key: FWAHWPGVFDHNCH-UHFFFAOYSA-N
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Description

The compound "3-(2-Fluorophenoxy)benzyl Bromide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and methodologies that could be relevant to the synthesis, molecular structure analysis, and chemical properties of similar bromide-containing aromatic compounds. For instance, the synthesis of complex radiopharmaceuticals involving fluorophenoxy moieties , the total synthesis of a naturally occurring brominated compound , and the crystal structure of benzyl diphenylphosphonium bromide provide insights into the chemical behavior and structural characteristics of bromide-containing compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes and various reagents. For example, the synthesis of 4-[18F]Fluorophenol from an iodonium bromide precursor involves a nucleophilic labeling method with [18F]fluoride followed by deprotection to yield the desired product . Similarly, the total synthesis of a dibrominated natural product from a brominated phenyl methanol precursor demonstrates the use of bromination and demethylation steps . These methods could potentially be adapted for the synthesis of "3-(2-Fluorophenoxy)benzyl Bromide" by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromide-containing compounds can be determined using techniques such as X-ray diffraction, as demonstrated in the analysis of benzyl diphenylphosphonium bromide and 3-bromo-N-(3-fluorophenyl)benzenesulfonamide . These studies reveal the geometry and bond distances within the molecules, which are crucial for understanding the compound's reactivity and interactions. The dihedral angles between aromatic rings and the geometry around the bromide ion are particularly important for predicting the behavior of "3-(2-Fluorophenoxy)benzyl Bromide".

Chemical Reactions Analysis

The reactivity of bromide-containing compounds can be inferred from the chemical reactions they undergo. For instance, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 indicates the susceptibility of bromide-containing compounds to substitution reactions . Additionally, the synthesis of sulfonamides by amidation reactions and the preparation of antimony diaryloxides provide examples of the types of chemical transformations that bromide-containing aromatic compounds can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromide-containing compounds can be explored through spectroscopic methods such as FTIR, NMR, and MS , as well as through computational methods like density functional theory (DFT) . These analyses provide information on vibrational frequencies, molecular orbitals, and electrostatic potentials, which are essential for understanding the compound's behavior. The crystal structures of related compounds also offer insights into intermolecular interactions, such as hydrogen bonding, which can influence the compound's solubility and stability .

Scientific Research Applications

Radiopharmaceutical Synthesis

3-(2-Fluorophenoxy)benzyl bromide has been utilized in the synthesis of radiopharmaceuticals. For instance, 4-[18F]Fluorophenol, a compound synthesized from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, serves as a crucial intermediate in creating more complex radiopharmaceuticals with a 4-[18F]fluorophenoxy moiety. This synthesis offers a promising approach for preparing no-carrier-added (n.c.a.) [18F]fluorophenol, a valuable compound in medical imaging and diagnostics (Ross, Ermert, & Coenen, 2011).

Chemical Research in Organic Synthesis

In organic chemistry, derivatives of 3-(2-Fluorophenoxy)benzyl bromide are utilized in various synthetic pathways. For example, bis(4-benzyloxyphenyl)iodonium salts, closely related to 3-(2-Fluorophenoxy)benzyl bromide, have proven effective as labeling precursors in the synthesis of complex organic compounds. These compounds find applications in creating more intricate molecules, demonstrating the versatility of 3-(2-Fluorophenoxy)benzyl bromide in organic synthesis (Helfer et al., 2013).

Environmental and Microbial Studies

Studies have also explored the transformation of phenol to benzoate by anaerobic consortia using isomeric fluorophenols as analogs. This research provides insights into environmental and microbial processes, indicating the utility of 3-(2-Fluorophenoxy)benzyl bromide and its derivatives in understanding complex biochemical transformations in nature (Genthner, Townsend, & Chapman, 1989).

Enzyme Inhibition Studies

The derivatives of 3-(2-Fluorophenoxy)benzyl bromide have been synthesized and tested for their inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase isoenzymes. This indicates the potential of these compounds in the field of biochemistry and pharmacology, particularly in designing inhibitors for specific enzymes (Bayrak et al., 2019).

Polymer Science

In polymer science, 3-(2-Fluorophenoxy)benzyl bromide derivatives are used in the creation of dendritic macromolecules, indicating its role in the development of new materials with specific properties. This application is crucial in materials science, where precise molecular architecture control is essential (Hawker & Fréchet, 1990).

Safety And Hazards

3-(2-Fluorophenoxy)benzyl Bromide is classified as an irritant . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(bromomethyl)-3-(2-fluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-9-10-4-3-5-11(8-10)16-13-7-2-1-6-12(13)15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAHWPGVFDHNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC(=C2)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372076
Record name 3-(2-Fluorophenoxy)benzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenoxy)benzyl Bromide

CAS RN

242812-04-0
Record name 3-(2-Fluorophenoxy)benzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Fluorophenoxy)benzyl Bromide
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